molecular formula C10H14ClNO B13759108 (3-(Allyloxy)phenyl)methanamine hydrochloride CAS No. 1145680-00-7

(3-(Allyloxy)phenyl)methanamine hydrochloride

Cat. No.: B13759108
CAS No.: 1145680-00-7
M. Wt: 199.68 g/mol
InChI Key: BNULYAVNVLUSLT-UHFFFAOYSA-N
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Description

(3-(Allyloxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of (3-(allyloxy)phenyl)methanamine, which features an allyloxy group attached to a phenyl ring and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(allyloxy)phenyl)methanamine hydrochloride typically involves the reaction of (3-allyloxy)benzaldehyde with ammonia or an amine source under suitable conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-(Allyloxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: (3-(Allyloxy)phenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(allyloxy)phenyl)methanamine hydrochloride is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

    (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound shares a similar phenylmethanamine structure but features a tetrazine ring instead of an allyloxy group.

    (3-(Methoxy)phenyl)methanamine hydrochloride: This compound has a methoxy group instead of an allyloxy group, which can influence its reactivity and interactions.

Uniqueness: (3-(Allyloxy)phenyl)methanamine hydrochloride is unique due to the presence of the allyloxy group, which can undergo various chemical transformations. This feature makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

CAS No.

1145680-00-7

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3-prop-2-enoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h2-5,7H,1,6,8,11H2;1H

InChI Key

BNULYAVNVLUSLT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)CN.Cl

Origin of Product

United States

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